molecular formula C11H8ClNO4 B10837781 Methyl 7-chloro-2,4-dihydroxy-3-quinolinecarboxylate

Methyl 7-chloro-2,4-dihydroxy-3-quinolinecarboxylate

Cat. No.: B10837781
M. Wt: 253.64 g/mol
InChI Key: GEUWRNTWGHPTPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of L-695902 involves the preparation of methyl 7-chloro-4-hydroxy-2(1H)-quinolone-3-carboxylate. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

L-695902 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

L-695902 exerts its effects by antagonizing the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the receptor, L-695902 inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

L-695902 is compared with other N-methyl-D-aspartate receptor antagonists such as:

  • 5,7-Dichlorokynurenic acid
  • ACEA-1021 (5-nitro-6,7-dichloro-quinoxalinedione)
  • LY-294,619 (5,7-dichloro-3-(4-hydroxyphenyl)-4-hydroxyquinolin-2(1H)-one)
  • RPR-104,632 (2-(3-bromo-benzyl)-6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-3-carboxylic acid)

L-695902 is unique due to its specific structure and the way it interacts with the glycine co-agonist site on the N-methyl-D-aspartate receptor complex. This unique interaction results in different pharmacological properties compared to other antagonists .

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 7-chloro-4-hydroxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO4/c1-17-11(16)8-9(14)6-3-2-5(12)4-7(6)13-10(8)15/h2-4H,1H3,(H2,13,14,15)

InChI Key

GEUWRNTWGHPTPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)O

Origin of Product

United States

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